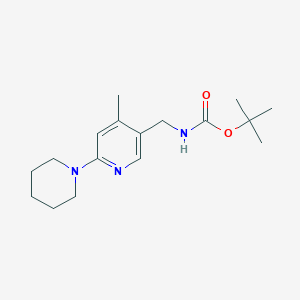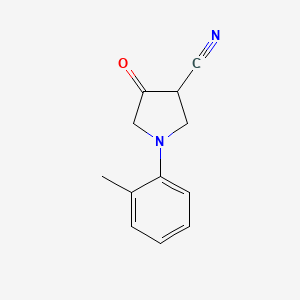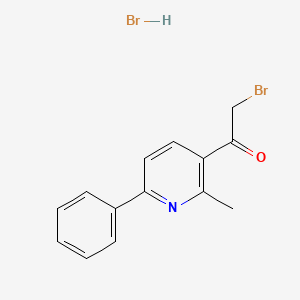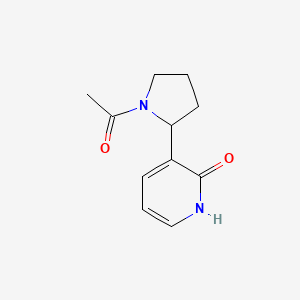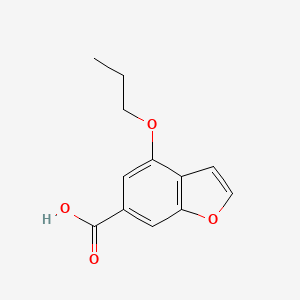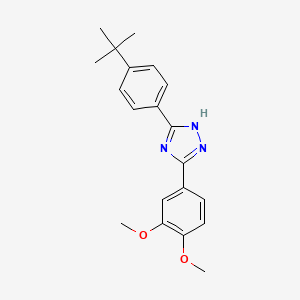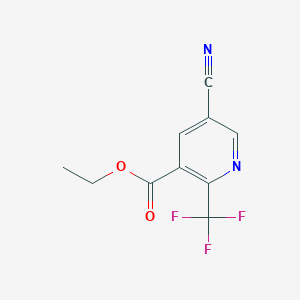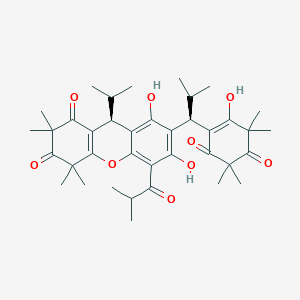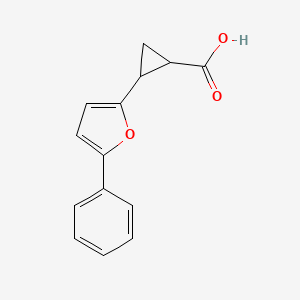
2-Methyl-1H-imidazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H-imidazol-5-amine hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their versatility and utility in various applications, including pharmaceuticals, agrochemicals, and materials science . The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction typically involves the following steps:
Condensation: Glyoxal reacts with ammonia and acetaldehyde to form the imidazole ring.
Cyclization: The intermediate undergoes cyclization to form 2-methylimidazole.
Amination: The 2-methylimidazole is then aminated at the 5-position to form 2-methyl-1H-imidazol-5-amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 2-Methyl-1H-imidazol-5-amine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions at the nitrogen or carbon atoms can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-1H-imidazol-5-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Industry: Employed as a hardener or accelerator for epoxy resins and as an auxiliary agent for textile dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-imidazol-5-amine hydrochloride involves its interaction with various molecular targets:
Molecular Targets: It can bind to metal ions, forming coordination complexes that can catalyze various chemical reactions.
Pathways Involved: In biological systems, it may interfere with enzyme activity or disrupt cellular processes by binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A precursor in the synthesis of 2-Methyl-1H-imidazol-5-amine hydrochloride, used in similar applications.
1-Methylimidazole: Another imidazole derivative with different substitution patterns, used in coordination chemistry and as a solvent.
4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride: A compound with a similar imidazole core but different functional groups, used in pharmaceutical research.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it particularly useful in various applications.
Properties
Molecular Formula |
C4H8ClN3 |
|---|---|
Molecular Weight |
133.58 g/mol |
IUPAC Name |
2-methyl-1H-imidazol-5-amine;hydrochloride |
InChI |
InChI=1S/C4H7N3.ClH/c1-3-6-2-4(5)7-3;/h2H,5H2,1H3,(H,6,7);1H |
InChI Key |
HMHPEOVQBIDTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


